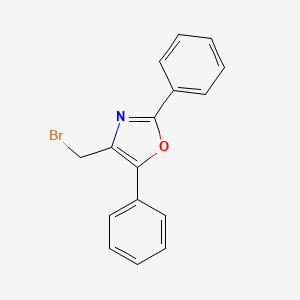

4-(Bromomethyl)-2,5-diphenyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDJLVBNDSDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571221 | |

| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133130-86-6 | |

| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2,5-diphenyloxazole, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-methyl-2,5-diphenyloxazole, commonly prepared via the Robinson-Gabriel synthesis. This is followed by the selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-methyl-2,5-diphenyloxazole (Precursor)

The Robinson-Gabriel synthesis provides a reliable method for the preparation of the oxazole precursor.[1][2][3]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of benzaldehyde (1 equivalent), acetophenone (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to afford 4-methyl-2,5-diphenyloxazole as a crystalline solid.

Synthesis of this compound

The benzylic bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

4-methyl-2,5-diphenyloxazole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of 4-methyl-2,5-diphenyloxazole (1 equivalent) in dry carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added.

-

The reaction mixture is refluxed under inert atmosphere for 4-6 hours. The reaction is typically initiated with a heat lamp.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Characterization Data

The structural confirmation and purity of the synthesized compounds are established using various spectroscopic techniques.

4-methyl-2,5-diphenyloxazole

| Parameter | Value | Reference |

| Melting Point | 72-74 °C | [4] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.11-8.09 (m, 2H), 7.73-7.71 (m, 2H), 7.50-7.30 (m, 6H), 2.51 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 159.8, 148.5, 134.1, 130.2, 129.0, 128.8, 128.5, 127.8, 126.4, 125.6, 13.7 | |

| IR (KBr, cm⁻¹) | 3060, 1610, 1550, 1490, 1450, 970, 770, 690 | [6] |

| MS (EI, m/z) | 235 (M⁺), 105, 77 | [7] |

This compound

| Parameter | Estimated Value | Reference |

| Melting Point | 100.1-103.3 °C | [8] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12-8.10 (m, 2H), 7.75-7.73 (m, 2H), 7.52-7.35 (m, 6H), 4.65 (s, 2H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.2, 150.1, 137.5, 130.5, 129.2, 128.9, 128.7, 128.0, 126.8, 126.0, 28.5 | [8] |

| IR (KBr, cm⁻¹) | 3065, 1605, 1545, 1495, 1455, 1210, 775, 695, 600 | |

| MS (EI, m/z) | 313/315 (M⁺/M⁺+2), 234, 105, 77 |

Note: The characterization data for this compound is estimated based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Workflow from synthesis to characterization.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the development of novel compounds with potential therapeutic and technological applications. The straightforward synthetic route and the versatile reactivity of the bromomethyl group make this compound an attractive building block for further chemical exploration.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]

- 3. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-二苯基噁唑 99%, suitable for scintillation | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,5-Diphenyloxazole(92-71-7) 1H NMR spectrum [chemicalbook.com]

- 6. Oxazole, 2,5-diphenyl- [webbook.nist.gov]

- 7. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties of 4-(bromomethyl)-2,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(bromomethyl)-2,5-diphenyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and provides predicted and comparative data based on its precursor, 4-methyl-2,5-diphenyloxazole, and general principles of organic chemistry.

Core Physicochemical Properties

The introduction of a bromomethyl group to the 4-position of one of the phenyl rings in 2,5-diphenyloxazole is expected to significantly influence its reactivity and physical properties. The electron-withdrawing nature of the bromine atom can affect the electron density of the aromatic system and the oxazole core. The bromomethyl group itself is a reactive handle, making this compound a potentially valuable intermediate for further chemical modifications.

Quantitative Data Summary

The following table summarizes the known experimental data for the precursor, 4-methyl-2,5-diphenyloxazole, and provides predicted values for the target compound, this compound. These predictions are based on the expected effects of benzylic bromination on the physical and spectral properties.

| Property | 4-methyl-2,5-diphenyloxazole (Precursor) | This compound (Target Compound - Predicted) |

| Molecular Formula | C₁₆H₁₃NO | C₁₆H₁₂BrNO |

| Molecular Weight | 235.28 g/mol | 314.18 g/mol |

| Melting Point | Data not available in search results | Expected to be higher than the precursor due to increased molecular weight and intermolecular forces. |

| Boiling Point | Data not available in search results | Expected to be significantly higher than the precursor. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Similar solubility profile to the precursor, soluble in common organic solvents. |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, CH₃), 7.3-8.1 (m, 10H, Ar-H) | δ ~4.5 (s, 2H, CH₂Br), 7.3-8.2 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~21 (CH₃), 125-160 (Ar-C and Oxazole-C) | δ ~33 (CH₂Br), 125-162 (Ar-C and Oxazole-C) |

| IR (KBr) | C-H (aromatic and aliphatic), C=N, C=C, C-O stretches | C-H (aromatic), C=N, C=C, C-O, C-Br stretches |

| Mass Spectrum (EI) | M⁺ at m/z 235 | M⁺ pattern for bromine isotope at m/z 313 and 315 |

Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the precursor 4-methyl-2,5-diphenyloxazole, followed by the selective bromination of the benzylic methyl group.

Synthesis of 4-methyl-2,5-diphenyloxazole

Reaction: Condensation of benzaldehyde with α-amino-p-toluophenone.

Procedure:

-

To a solution of α-amino-p-toluophenone (1 equivalent) in a suitable solvent such as glacial acetic acid, add benzaldehyde (1.1 equivalents).

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then a cold, dilute solution of sodium bicarbonate to remove any remaining acid.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Benzylic Bromination of 4-methyl-2,5-diphenyloxazole

Reaction: Free radical bromination of the methyl group using N-bromosuccinimide (NBS).[1][2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,5-diphenyloxazole (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[3][4]

-

Add N-bromosuccinimide (1.1 equivalents) and a radical initiator, such as a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

The reaction mixture is heated to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or a standard incandescent light bulb.[3]

-

The reaction progress is monitored by TLC by observing the disappearance of the starting material.

-

Once the reaction is complete, the mixture is cooled to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a logical relationship relevant to the properties of the target compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical relationship of functional groups and reactivity.

References

Unveiling the Mechanism of 4-(Bromomethyl)-2,5-diphenyloxazole as a Fluorescent Tag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-(Bromomethyl)-2,5-diphenyloxazole as a fluorescent tag. This reagent serves as a valuable tool for the sensitive detection and quantification of biomolecules, primarily through the covalent labeling of nucleophilic residues. This document outlines the core chemical principles governing its function, presents available photophysical data, and offers generalized experimental protocols for its application in biological research and drug development.

Introduction

Fluorescent labeling has become an indispensable technique in modern life sciences, enabling the visualization and quantification of biological processes with high sensitivity and specificity. Among the diverse array of fluorescent probes, those capable of forming stable covalent bonds with target biomolecules are of particular interest for applications requiring robust and long-term tracking. This compound is a fluorescent tagging reagent that leverages the reactivity of its bromomethyl group to covalently attach the highly fluorescent 2,5-diphenyloxazole (PPO) moiety to nucleophilic functional groups within proteins and other biomolecules.

Core Mechanism of Action

The primary mechanism of action of this compound as a fluorescent tag is a nucleophilic substitution reaction . The electron-withdrawing nature of the oxazole ring system enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it susceptible to attack by nucleophiles.

Reaction with Thiols

The most prominent application of this reagent involves the labeling of thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins. The lone pair of electrons on the sulfur atom of a deprotonated thiol (thiolate anion) acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the 2,5-diphenyloxazole fluorophore to the target molecule.

Caption: Reaction of this compound with a Thiol.

Reactivity with Other Nucleophiles

While thiols are the primary targets due to their high nucleophilicity at physiological pH, other nucleophilic functional groups present in biomolecules can also react with this compound, albeit generally at a slower rate. These include:

-

Amines: The primary and secondary amines of lysine and arginine residues, as well as the N-terminus of proteins.

-

Carboxylates: The carboxylate side chains of aspartic and glutamic acid residues, and the C-terminus of proteins.

-

Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues.

The selectivity of the labeling reaction can be controlled by optimizing the reaction conditions, such as pH. For instance, maintaining a pH around 7.0-7.5 favors the reaction with thiols over amines.

Photophysical Properties

The fluorescence of the tagged biomolecule originates from the 2,5-diphenyloxazole (PPO) core. PPO is a well-characterized fluorophore known for its high fluorescence quantum yield.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~303-305 nm | |

| Emission Maximum (λem) | ~360-380 nm | |

| Quantum Yield (ΦF) of PPO | ~1.0 (in cyclohexane) |

Note: The exact excitation and emission maxima of the conjugate may vary slightly depending on the local environment of the fluorophore attached to the biomolecule.

Experimental Protocols

The following provides a generalized protocol for the fluorescent labeling of proteins with this compound. Optimization is recommended for each specific application.

Materials

-

Protein of interest containing free thiol groups

-

This compound

-

Reaction Buffer: e.g., 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5

-

Organic Solvent: e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the labeling reagent

-

Reducing Agent (optional): e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column: e.g., Size-exclusion chromatography column

Labeling Procedure

Caption: Experimental Workflow for Protein Labeling.

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they can be reduced at this stage by adding a 10-fold molar excess of DTT or TCEP and incubating for 30-60 minutes at room temperature. Note: If DTT is used, it must be removed by dialysis or a desalting column before adding the labeling reagent.

-

Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 1-10 mM immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent stock solution to the stirring protein solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted labeling reagent and any byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at ~305 nm).

Applications

The fluorescently labeled biomolecules can be used in a variety of applications, including:

-

Fluorescence Microscopy: To visualize the localization and dynamics of proteins within cells.

-

Flow Cytometry: To quantify the expression of cell surface proteins.

-

Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions and conformational changes.

-

High-Performance Liquid Chromatography (HPLC): As a pre-column derivatization reagent for the sensitive detection of thiols and other nucleophiles.[1][2][3][4]

Conclusion

This compound is a versatile fluorescent tagging reagent that operates through a robust nucleophilic substitution mechanism. Its high reactivity towards thiols, coupled with the excellent photophysical properties of the 2,5-diphenyloxazole core, makes it a valuable tool for researchers in various fields of biological and pharmaceutical sciences. Careful optimization of reaction conditions allows for selective and efficient labeling of target biomolecules, enabling a wide range of downstream applications.

References

Spectral Properties of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of 4-(bromomethyl)-2,5-diphenyloxazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from its parent compound, 2,5-diphenyloxazole (PPO), and established principles of organic spectroscopy to present a predictive analysis. This document includes predicted data for its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, Nuclear Magnetic Resonance (NMR) spectra, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided. Furthermore, this guide explores the potential relevance of substituted oxazoles in drug development, with a focus on their role as cyclooxygenase-2 (COX-2) inhibitors, and illustrates the associated signaling pathway.

Introduction

This compound is a derivative of the well-known organic scintillator 2,5-diphenyloxazole (PPO). The introduction of a bromomethyl group to the oxazole core is anticipated to modify its spectral characteristics and introduce a reactive site for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to provide researchers with a detailed predictive overview of its key spectral features and the methodologies to verify them experimentally.

Predicted Spectral Properties

The following sections detail the predicted spectral data for this compound. These predictions are based on the known data of 2,5-diphenyloxazole and the expected electronic and structural effects of the bromomethyl substituent.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

The electronic transitions of this compound are expected to be similar to those of 2,5-diphenyloxazole, which possesses a strong absorption in the UV region and emits in the near-UV to visible range. The bromomethyl group, being a weak auxochrome, is predicted to cause a slight bathochromic (red) shift in the absorption and emission maxima.

Table 1: Predicted UV-Vis Absorption and Fluorescence Data

| Parameter | Predicted Value | Solvent |

| Absorption | ||

| λmax | ~305-315 nm | Cyclohexane |

| Molar Extinction Coefficient (ε) | ~35,000-40,000 M⁻¹cm⁻¹ | Cyclohexane |

| Fluorescence | ||

| Excitation Wavelength | ~310 nm | Cyclohexane |

| Emission Wavelength | ~385-395 nm | Cyclohexane |

| Quantum Yield (Φ) | ~0.9-1.0 | Cyclohexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the known spectra of 2,5-diphenyloxazole and the typical chemical shifts for aromatic and benzylic protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | m | 2H | Phenyl-H (ortho to oxazole) |

| ~7.7-7.8 | m | 2H | Phenyl-H (ortho to oxazole) |

| ~7.4-7.5 | m | 6H | Phenyl-H (meta, para) |

| ~4.6 | s | 2H | -CH₂Br |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=N (oxazole) |

| ~151 | C-O (oxazole) |

| ~135-140 | Quaternary Phenyl-C |

| ~128-130 | Phenyl-CH |

| ~124-127 | Phenyl-CH |

| ~120-125 | C4-oxazole |

| ~30-35 | -CH₂Br |

Mass Spectrometry (MS)

The predicted mass spectrum is based on the calculated molecular weight and the expected fragmentation pattern for a benzyl bromide-like structure.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Ion (M⁺) | |

| m/z (⁷⁹Br) | ~300 |

| m/z (⁸¹Br) | ~302 |

| Major Fragment Ions | |

| m/z | ~221 ([M-Br]⁺) |

| m/z | ~91 ([C₇H₇]⁺ - tropylium ion from phenyl fragmentation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the net absorbance. Determine the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution (absorbance at excitation wavelength < 0.1) in a fluorescence-grade solvent in a quartz cuvette.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Spectra:

-

To record the emission spectrum, set the excitation wavelength at or near the λmax from the absorption spectrum and scan the emission monochromator over a longer wavelength range.

-

To record the excitation spectrum, set the emission monochromator at the wavelength of maximum fluorescence intensity and scan the excitation monochromator.

-

-

Data Correction: Correct the spectra for instrument response (lamp intensity and detector sensitivity variations with wavelength).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. Integration of the signals will determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile for ESI).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peaks (M⁺) and major fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualization of Concepts

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the comprehensive spectral characterization of this compound.

Caption: General workflow for the synthesis and spectral analysis.

Potential Signaling Pathway in Drug Development

Substituted oxazoles have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1] The diagram below illustrates the arachidonic acid signaling pathway and the inhibitory action of COX-2 inhibitors.

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectral properties of this compound, alongside detailed experimental protocols for their validation. The presented data, derived from the well-characterized parent compound 2,5-diphenyloxazole and established spectroscopic principles, serves as a valuable resource for researchers. The exploration of the potential role of such substituted oxazoles as COX-2 inhibitors highlights their relevance in drug discovery and development. Further experimental work is encouraged to confirm and expand upon the predictive data presented herein.

References

In-Depth Technical Guide: 4-(Bromomethyl)-2,5-diphenyloxazole (CAS Number 133130-86-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the specific biological activities and mechanisms of action of 4-(Bromomethyl)-2,5-diphenyloxazole. This guide provides a comprehensive overview of its chemical properties and extrapolates potential biological activities and experimental protocols based on studies of structurally related 2,5-diphenyloxazole derivatives.

Chemical Information

Table 1: Chemical Identification and Properties of this compound

| Property | Value |

| CAS Number | 133130-86-6 |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Synonyms | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole |

| Physical State | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMF and DMSO (predicted) |

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in the public domain. However, a plausible synthetic route can be extrapolated from the known synthesis of other 2,5-disubstituted oxazoles. A common method involves the Robinson-Gabriel synthesis or variations thereof, starting from an appropriate α-acylaminoketone.

A potential synthetic workflow is outlined below:

Caption: Plausible synthesis of this compound.

Experimental Protocol: General Synthesis of a 2,5-Diphenyloxazole Derivative

This is a generalized protocol based on the synthesis of similar oxazole compounds.

-

Starting Material Preparation: Synthesis of 2,5-diphenyloxazole can be achieved through the reaction of benzaldehyde with ω-aminoacetophenone hydrochloride.

-

Bromination: 2,5-diphenyloxazole could then be subjected to bromination. A common method for benzylic bromination is the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, followed by reflux.

-

Work-up and Purification: After the reaction is complete, the succinimide byproduct is filtered off. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are scarce, the broader class of oxazole derivatives has been extensively investigated for various biological activities, particularly as anticancer agents.

Many oxazole-containing compounds have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action are diverse and often depend on the specific substitution pattern of the oxazole core.

Table 2: Anticancer Activities of Selected Oxazole Derivatives

| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values | Putative Mechanism of Action |

| 2,5-Diaryl-1,3,4-oxadiazoles | Various human cancer cell lines | Micromolar to nanomolar range | Apoptosis induction, cell cycle arrest |

| Substituted 2,5-diphenyloxazoles | Breast, lung, colon cancer | Varies with substitution | Tubulin polymerization inhibition, kinase inhibition |

Postulated Signaling Pathway

A generalized signaling pathway for the anticancer activity of oxazole derivatives, based on their known effects on cellular processes, is depicted below. This is a hypothetical pathway and may not represent the exact mechanism of this compound.

Caption: Postulated anticancer mechanism of oxazole derivatives.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Experimental Workflow:

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the cell cycle distribution.

Methodology:

-

Treatment: Cells are treated with the compound at its IC₅₀ concentration for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Conclusion

An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)-2,5-diphenyloxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2,5-diphenyloxazole, a key intermediate in the synthesis of various functionalized oxazole derivatives. Due to its role in the development of scintillators and other advanced materials, understanding its solubility is crucial for reaction optimization, purification, and formulation.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the general principle of "like dissolves like" and the molecule's structural features—comprising two phenyl rings, an oxazole core, and a bromomethyl group—its solubility profile can be inferred. The presence of the aromatic rings suggests good solubility in aromatic solvents and chlorinated solvents. The polar oxazole ring and the bromomethyl group may impart some solubility in moderately polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The two phenyl groups of the solute have strong van der Waals interactions with aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers can act as hydrogen bond acceptors and have a moderate polarity suitable for dissolving the compound. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent capable of dissolving many organic solids. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can dissolve a variety of organic compounds. |

| Alcohols | Ethanol, Methanol | Low to Moderate | The polarity of alcohols may be too high for optimal solubility, though some dissolution is expected. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong organic solvents capable of dissolving a wide array of compounds. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capability, making it insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a crystalline organic compound such as this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath (e.g., water bath or heating block)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of crystalline this compound to a scintillation vial or sealed test tube. The excess solid is crucial to ensure that saturation is reached. b. Add a known volume of the selected organic solvent to the vial. c. Place a small magnetic stir bar in the vial. d. Seal the vial tightly to prevent solvent evaporation. e. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). f. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature. b. Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid premature crystallization. c. Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis (HPLC Method): a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample solution into the HPLC system. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as g/L or mol/L.

Visualization of a Relevant Synthetic Workflow

This compound is a valuable intermediate for the synthesis of more complex functionalized oxazoles. The following diagram illustrates a typical experimental workflow for its use in a nucleophilic substitution reaction.

Caption: Synthetic workflow for the functionalization of this compound.

A Technical Guide to the Purity and Stability of 4-(Bromomethyl)-2,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 4-(bromomethyl)-2,5-diphenyloxazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines experimental protocols for its synthesis, purification, and analysis, along with a discussion of its stability under various stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Purification

The synthesis of this compound can be achieved through the radical bromination of 4-methyl-2,5-diphenyloxazole. A general experimental protocol is provided below.

Synthesis of 4-methyl-2,5-diphenyloxazole

A plausible synthetic route to the precursor, 4-methyl-2,5-diphenyloxazole, involves a one-pot reaction from benzoyl glycine, followed by purification.[1]

Bromination of 4-methyl-2,5-diphenyloxazole

This procedure is adapted from the synthesis of similar bromomethylated aromatic compounds.[2][3]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methyl-2,5-diphenyloxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or a mixture of methylene chloride and water, add N-bromosuccinimide (NBS) (1.1 equivalents).[2][3]

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a catalytic amount.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Purity Assessment

The purity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity and assessing the stability of the compound. The following is a proposed method based on common practices for similar aromatic compounds.[4][5][6]

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or determined by UV-Vis scan) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings and a singlet for the bromomethyl (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm. The spectrum of the parent compound, 2,5-diphenyloxazole, shows signals in the aromatic region between 7.3 and 8.2 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxazole ring, the phenyl rings, and the bromomethyl group.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9][10][11]

Forced Degradation Experimental Protocols

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. Analyze the stressed samples by HPLC at various time points.

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Degradation | 60 °C (in solution and solid state) | 1, 3, 7 days |

| Photostability | UV light (254 nm) and visible light | 24, 48, 72 hours |

Expected Degradation Pathways

Based on the structure and studies of related oxazole compounds, the following degradation pathways are anticipated:

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of 4-(hydroxymethyl)-2,5-diphenyloxazole. The oxazole ring itself may also be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.

-

Oxidation: The oxazole ring can undergo photooxidation in the presence of light and oxygen.[4][5]

-

Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving the oxazole ring and the bromomethyl group.

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purity Analysis Workflow

Caption: Workflow for the purity analysis of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the purity and stability of this compound. The provided experimental protocols and analytical methods serve as a starting point for researchers in the fields of medicinal chemistry and drug development. Further investigation is required to fully characterize the degradation products and establish a comprehensive stability profile for this important synthetic intermediate.

References

- 1. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. US6111114A - Process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]

- 8. rjptonline.org [rjptonline.org]

- 9. biomedres.us [biomedres.us]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

Navigating the Synthesis and Handling of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-(bromomethyl)-2,5-diphenyloxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its handling, storage, and reactivity. This technical guide provides a comprehensive overview of the available data and recommended procedures for the safe and effective use of this compound, with a focus on its synthesis via the Wohl-Ziegler bromination of 4-methyl-2,5-diphenyloxazole.

Physicochemical Properties

| Property | 2,5-diphenyloxazole | This compound |

| Melting Point (°C) | 70-73 | Data not available |

| Boiling Point (°C) | 360 | Data not available |

| Solubility | Soluble in toluene | Expected to be soluble in non-polar organic solvents like carbon tetrachloride, chloroform, and dichloromethane. |

| Appearance | White to off-white crystalline powder | Data not available |

Synthesis Protocol: Wohl-Ziegler Bromination

The primary route for the synthesis of this compound is the radical bromination of 4-methyl-2,5-diphenyloxazole. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.

Reaction:

Figure 1: Synthesis of this compound via Wohl-Ziegler bromination.

Experimental Procedure:

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a general procedure based on the Wohl-Ziegler reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,5-diphenyloxazole in a suitable anhydrous non-polar solvent, such as carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide by-product. Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Handling and Storage Guidelines

Given the presence of a reactive bromomethyl group, this compound should be handled with care. The following guidelines are based on general principles for handling alkylating agents and organobromine compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Protect from moisture, as the compound may be susceptible to hydrolysis.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

Safety and Toxicity

Specific toxicity data for this compound is not available. However, based on its chemical structure, the following hazards should be considered:

-

Irritant: Alkyl bromides are known to be irritants to the skin, eyes, and respiratory tract.

-

Lachrymator: The bromomethyl group suggests that this compound is likely a lachrymator, causing irritation and tearing of the eyes.

-

Alkylating Agent: As an alkylating agent, it has the potential to be a mutagen.

The primary reagent used in its synthesis, N-Bromosuccinimide, is also an irritant and should be handled with caution. NBS can decompose over time, especially when exposed to light and moisture, releasing bromine. Reactions involving NBS can be exothermic and should be carefully controlled.

Logical Workflow for Handling

Figure 2: Recommended workflow for the safe handling of this compound.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on the best available data for structurally similar compounds. It is essential to consult a comprehensive Safety Data Sheet (SDS) for this compound from the supplier before use and to conduct a thorough risk assessment for any experimental procedures. The absence of specific data highlights the need for caution and adherence to strict safety protocols.

An In-Depth Technical Guide to 4-(Bromomethyl)-2,5-diphenyloxazole for Qualitative Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,5-diphenyloxazole is a specialized reagent primarily utilized in qualitative and quantitative chemical analysis, particularly for the derivatization of carboxylic acids, including fatty acids. Many of these analytes lack a native chromophore or fluorophore, making their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. This guide provides a comprehensive overview of the application of this compound as a fluorescent labeling agent to enhance the detectability of these compounds.

The core principle of its application lies in the chemical modification of the target analyte to introduce a fluorescent tag.[1] The 2,5-diphenyloxazole moiety is a well-known fluorophore, and by reacting the bromomethyl group with the carboxylic acid function of an analyte, a fluorescent ester derivative is formed. This derivatization significantly improves the sensitivity and selectivity of the analytical method.[2] This technique is particularly valuable in metabolomics, lipidomics, and pharmaceutical analysis where the sensitive detection of low-abundance carboxylic acids is crucial.

Physicochemical Properties and Reaction Mechanism

| Property | Value (Inferred) | Reference/Analogy |

| Molecular Formula | C₁₆H₁₂BrNO | N/A |

| Molecular Weight | 314.18 g/mol | N/A |

| Excitation Wavelength (λex) | ~350-370 nm | Based on 2,5-diphenyloxazole and other fluorescent tags.[3] |

| Emission Wavelength (λem) | ~410-430 nm | Based on 2,5-diphenyloxazole and other fluorescent tags.[3] |

| Reactivity | Highly reactive towards nucleophiles, particularly carboxylates. | General reactivity of benzylic bromides. |

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The carboxylate anion of the analyte acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the this compound molecule. This results in the formation of a stable ester bond and the displacement of the bromide ion. The reaction is typically carried out in an aprotic organic solvent and is often facilitated by a non-nucleophilic base to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.

References

Methodological & Application

Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of carboxylic acids using 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is particularly useful for the sensitive quantification of carboxylic acids, including fatty acids, in various matrices.

Introduction

Carboxylic acids are a broad class of organic compounds that often lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging, especially at low concentrations. Chemical derivatization is a common strategy to overcome this limitation. This compound is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives. The 2,5-diphenyloxazole (PPO) moiety is a well-known fluorophore, offering high quantum yield and enabling sensitive detection. The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide of BDPO, forming a stable ester bond.

Principle of the Method

The derivatization of carboxylic acids with this compound proceeds via an esterification reaction. The carboxylic acid is first converted to its carboxylate salt using a weak base. The carboxylate anion then acts as a nucleophile, displacing the bromide from the derivatizing reagent to form a fluorescent ester. A crown ether is often used as a catalyst to enhance the nucleophilicity of the carboxylate anion, particularly in aprotic solvents. The resulting fluorescently tagged carboxylic acid can then be readily separated and quantified by reversed-phase HPLC with fluorescence detection.

Experimental Protocols

Materials and Reagents

-

This compound (BDPO)

-

Carboxylic acid standards (e.g., fatty acids)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sample containing carboxylic acids

Derivatization Protocol

-

Sample Preparation:

-

For liquid samples, an appropriate volume should be taken.

-

For solid samples, an appropriate amount should be weighed and dissolved in a suitable solvent (e.g., acetonitrile).

-

Ensure the sample is free of particulate matter by filtration or centrifugation.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution in a micro-reaction vial, add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Add 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

-

Add approximately 2 mg of anhydrous potassium carbonate.

-

Vortex the mixture for 30 seconds.

-

Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

-

The supernatant containing the derivatized carboxylic acids is ready for HPLC analysis.

-

HPLC Protocol

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 50 |

| 20 | 100 |

| 25 | 100 |

| 26 | 50 |

| 30 | 50 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 310 nm

-

Emission Wavelength: 370 nm

-

-

Column Temperature: 30°C

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a series of standard fatty acids derivatized with this compound.

Table 1: Chromatographic Data for Derivatized Fatty Acids

| Analyte (Fatty Acid) | Retention Time (min) |

| Caproic Acid (C6:0) | 8.5 |

| Caprylic Acid (C8:0) | 10.2 |

| Capric Acid (C10:0) | 12.1 |

| Lauric Acid (C12:0) | 14.0 |

| Myristic Acid (C14:0) | 15.8 |

| Palmitic Acid (C16:0) | 17.5 |

| Stearic Acid (C18:0) | 19.1 |

Table 2: Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 0.1 - 100 µM |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 10 - 50 fmol |

| Limit of Quantification (LOQ) | 30 - 150 fmol |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

Visualizations

Chemical Derivatization Reaction

Caption: Derivatization of a carboxylic acid with this compound.

Experimental Workflow

Application Notes and Protocols for Fatty Acid Analysis Using Fluorescent Derivatization

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Fatty acids play vital roles in cellular structure, energy metabolism, and signaling pathways. Their dysregulation is implicated in numerous diseases, such as metabolic syndrome, cardiovascular diseases, and cancer. Due to their general lack of a strong chromophore or fluorophore, direct detection of fatty acids by HPLC with UV or fluorescence detectors is challenging. Derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity.

This document provides a detailed protocol for the analysis of fatty acids using a fluorescent labeling agent, focusing on the principles of derivatization with a bromomethyl-containing fluorophore. While a specific, validated protocol for 4-(bromomethyl)-2,5-diphenyloxazole (BDPPO) was not found in the scientific literature, this guide presents a generalized methodology based on the well-established use of similar reagents, such as 4-(bromomethyl)-7-methoxycoumarin. This protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The protocol involves a pre-column derivatization technique. The carboxylic acid group of the fatty acid reacts with the bromomethyl group of the fluorescent labeling reagent in the presence of a catalyst to form a highly fluorescent ester. These fluorescently tagged fatty acids are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a fluorescence detector.

Data Presentation

The following table provides a representative example of how quantitative data from fatty acid analysis can be presented. Please note that this data is hypothetical and serves to illustrate the formatting.

| Fatty Acid | Retention Time (min) | Concentration in Sample A (µM) | Concentration in Sample B (µM) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Myristic Acid (C14:0) | 12.5 | 15.2 ± 1.1 | 22.8 ± 1.5 | 0.5 | 1.5 |

| Palmitic Acid (C16:0) | 15.8 | 35.6 ± 2.3 | 45.1 ± 3.0 | 0.4 | 1.2 |

| Stearic Acid (C18:0) | 18.2 | 20.1 ± 1.8 | 15.5 ± 1.2 | 0.4 | 1.2 |

| Oleic Acid (C18:1) | 17.5 | 50.3 ± 3.5 | 42.7 ± 2.8 | 0.6 | 1.8 |

| Linoleic Acid (C18:2) | 16.9 | 42.1 ± 2.9 | 38.4 ± 2.5 | 0.7 | 2.1 |

| Arachidonic Acid (C20:4) | 19.5 | 10.5 ± 0.9 | 18.9 ± 1.4 | 0.8 | 2.4 |

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and HPLC analysis.

Materials and Reagents

-

Fatty acid standards (e.g., myristic, palmitic, stearic, oleic, linoleic, arachidonic acids)

-

Fluorescent labeling reagent: this compound (BDPPO) or a similar bromomethyl-containing fluorophore

-

Catalyst: Anhydrous potassium carbonate (K2CO3) or a crown ether (e.g., 18-crown-6)

-

Solvent for derivatization: Anhydrous acetone or acetonitrile

-

HPLC-grade solvents: Acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Samples containing fatty acids (e.g., plasma, cell lysates, tissue homogenates)

-

Internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid)

Sample Preparation

-

Lipid Extraction: For biological samples, extract total lipids using a standard method such as the Folch or Bligh-Dyer method.

-

Saponification: To analyze total fatty acid composition (both free and esterified), saponify the lipid extract. Dissolve the dried lipid extract in a methanolic potassium hydroxide solution and heat to hydrolyze the ester bonds.

-

Acidification and Extraction: After saponification, acidify the solution to protonate the fatty acid salts and extract the free fatty acids into an organic solvent like hexane or diethyl ether.

-

Drying: Evaporate the organic solvent under a stream of nitrogen.

Derivatization Protocol

-

Re-dissolve the dried fatty acid extract or standard in 100 µL of anhydrous acetone or acetonitrile.

-

Add a 5-fold molar excess of the fluorescent labeling reagent (e.g., BDPPO).

-

Add a 10-fold molar excess of the catalyst (e.g., anhydrous K2CO3).

-

If using a crown ether as a catalyst, add it in an equimolar amount to the fatty acid.

-

Seal the reaction vial and heat at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically.

-

After cooling to room temperature, centrifuge the reaction mixture to pellet the catalyst.

-

Transfer the supernatant containing the derivatized fatty acids to a new vial for HPLC analysis.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.

-

Gradient Example: Start with 70% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: The excitation and emission wavelengths will depend on the fluorescent tag used. For a BDPPO derivative, the approximate excitation and emission maxima would need to be determined experimentally but are expected to be in the UV-A and blue-violet region, respectively. As a starting point for similar oxazole-based fluorophores, excitation could be around 310-360 nm and emission around 390-450 nm.

Mandatory Visualizations

Caption: Experimental workflow for fatty acid analysis.

Caption: Arachidonic acid signaling pathway.

Application Notes and Protocols: Fluorescence Labeling of Amino Acids with 4-(bromomethyl)-2,5-diphenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence labeling is a powerful technique for the detection and analysis of biomolecules. This document provides detailed application notes and protocols for the covalent labeling of amino acids with the fluorescent probe 4-(bromomethyl)-2,5-diphenyloxazole. This reagent, belonging to the oxazole family of fluorophores, offers a stable and fluorescent tag for the primary amino group of amino acids. The resulting fluorescently labeled amino acids can be utilized in a variety of applications, including protein sequencing, fluorescence microscopy, immunoassays, and as building blocks for the synthesis of fluorescently labeled peptides and proteins. The 2,5-diphenyloxazole (PPO) moiety is a well-established scintillator, suggesting potential applications in proximity-based assays.

Principle of the Reaction

The labeling reaction is based on the nucleophilic substitution of the bromine atom in this compound by the primary amino group of an amino acid. This N-alkylation reaction results in the formation of a stable secondary amine linkage between the amino acid and the fluorescent tag. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) generated during the reaction.

Data Presentation

The following table summarizes the key quantitative data for the labeling reaction and the resulting fluorescent amino acid conjugates. Please note that the quantum yield and extinction coefficient are estimates based on the parent fluorophore, 2,5-diphenyloxazole, and may vary depending on the specific amino acid and solvent conditions.

| Parameter | Value | Reference |

| Labeling Reagent | ||

| Chemical Name | This compound | N/A |

| Molecular Weight | 314.18 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Reaction Conditions | ||

| Recommended Solvent | Dimethylformamide (DMF) or Acetonitrile | [General N-alkylation protocols] |

| Recommended Base | Diisopropylethylamine (DIPEA) or Potassium Carbonate | [General N-alkylation protocols] |

| Reaction Temperature | 25-50 °C | [General N-alkylation protocols] |

| Reaction Time | 2-24 hours | [General N-alkylation protocols] |

| Spectroscopic Properties | ||

| Excitation Maximum (λex) | ~350 nm | Estimated from 2,5-diphenyloxazole data |

| Emission Maximum (λem) | ~420 nm | Estimated from 2,5-diphenyloxazole data |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | Estimated from 2,5-diphenyloxazole data |

| Fluorescence Quantum Yield (Φ) | ~0.7-0.9 | Estimated from 2,5-diphenyloxazole data |

Experimental Protocols

Materials and Reagents

-

Amino Acid of interest

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Silica gel for column chromatography

Equipment

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Heating block or oil bath

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

-

Glass column for chromatography

-

Standard laboratory glassware

Protocol for Labeling of an Amino Acid (e.g., Glycine)

-

Dissolve the Amino Acid: In a clean, dry reaction vial, dissolve the amino acid (e.g., Glycine, 1.0 equivalent) in a minimal amount of deionized water. If the amino acid is not water-soluble, a co-solvent system with DMF can be used.

-

Add Base: Add diisopropylethylamine (DIPEA, 2.5 equivalents) to the amino acid solution.

-

Prepare Labeling Reagent Solution: In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Initiate the Reaction: Add the solution of this compound to the amino acid solution dropwise while stirring.

-

Reaction Incubation: Seal the reaction vial and stir the mixture at room temperature (25 °C) for 12-24 hours. The reaction progress can be monitored by TLC.

-

Reaction Monitoring by TLC: Spot the reaction mixture on a TLC plate and develop it using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under a UV lamp. The product spot should be fluorescent and have a different Rf value compared to the starting materials.

-

Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with deionized water to remove excess base and unreacted amino acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the fluorescently labeled amino acid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry. Determine the concentration of the labeled amino acid by measuring its absorbance at the excitation maximum.

Visualizations

Caption: Experimental workflow for labeling amino acids.

Caption: Chemical reaction of labeling.

Applications

Fluorescently labeled amino acids are versatile tools in various research and development areas:

-

Protein Structure and Function Analysis: Incorporation of fluorescent amino acids into peptides and proteins allows for the study of protein folding, conformational changes, and interactions with other molecules using techniques like Förster Resonance Energy Transfer (FRET).

-

Cellular Imaging: Labeled amino acids can be used to visualize the localization and trafficking of proteins within living cells using fluorescence microscopy.

-

Drug Discovery: Fluorescently labeled peptides can be used in high-throughput screening assays to identify and characterize potential drug candidates that interact with specific protein targets.

-

Immunoassays: The high sensitivity of fluorescence detection makes these labeled amino acids suitable for use in various immunoassay formats.

-

Proximity Assays: Given the scintillation properties of the 2,5-diphenyloxazole core, these labeled amino acids may be particularly useful in developing scintillation proximity assays (SPA) to study molecular interactions without the need for a separation step.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Inactive labeling reagent | Use fresh or properly stored this compound. |

| Insufficient base | Ensure the correct stoichiometry of the base is used to neutralize HBr. | |

| Low reaction temperature or short reaction time | Increase the reaction temperature or extend the reaction time. | |

| Multiple products observed on TLC | Side reactions | Optimize reaction conditions (e.g., lower temperature, different base). |

| Di-alkylation of the amino group | Use a smaller excess of the labeling reagent. | |

| Difficulty in purification | Similar polarity of product and starting material | Optimize the mobile phase for column chromatography for better separation. |

| Product instability | Handle the purified product with care, store it protected from light and at low temperatures. |

Anwendungshinweis und Protokolle zur Derivatisierung von Prostaglandinen mit 4-(Brommethyl)-2,5-diphenyloxazol für die LC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Prostaglandine (PGs) sind eine Gruppe von physiologisch aktiven Lipidverbindungen, die als Mediatoren in einer Vielzahl von physiologischen und pathologischen Prozessen fungieren. Ihre genaue Quantifizierung in biologischen Matrizes ist für das Verständnis ihrer Rolle bei Entzündungen, Schmerzen und anderen zellulären Funktionen von entscheidender Bedeutung. Die Analyse von Prostaglandinen mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) stellt jedoch aufgrund ihrer geringen Konzentrationen und ihrer schlechten Ionisierungseffizienz im positiven Ionenmodus eine Herausforderung dar. Die chemische Derivatisierung der Carbonsäuregruppe von Prostaglandinen kann ihre analytischen Eigenschaften erheblich verbessern. Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Prostaglandinen mit 4-(Brommethyl)-2,5-diphenyloxazol. Dieses Reagenz führt eine Diphenyloxazol-Gruppe ein, die die Ionisierungseffizienz im positiven Elektrospray-Ionisierungsmodus (ESI+) erhöht und somit die Empfindlichkeit und Spezifität der LC-MS/MS-Analyse verbessert.

Experimentelle Protokolle

Materialien und Reagenzien

-

Standards: Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2) und andere relevante PG-Standards.

-

Interner Standard: Deuterierter Prostaglandin-Standard (z. B. PGE2-d4).

-

Derivatisierungsreagenz: 4-(Brommethyl)-2,5-diphenyloxazol.

-

Lösungsmittel: Acetonitril (ACN, LC-MS-Qualität), Methanol (MeOH, LC-MS-Qualität), Ethylacetat (EtOAc), Hexan, Wasser (LC-MS-Qualität).

-

Reagenzien: Ameisensäure, Ammoniumacetat, Diisopropylethylamin (DIPEA), Kaliumcarbonat (K2CO3).

-

Festphasenextraktion (SPE): C18-SPE-Kartuschen (z. B. 100 mg, 1 ml).

-

Ausrüstung: Analysenwaage, Vortexmischer, Zentrifuge, Stickstoff-Evaporator, Heizblock, LC-MS/MS-System (z. B. Triple-Quadrupol).

Vorbereitung der Lösungen

-

Standard-Stammlösungen (1 mg/ml): Wiegen Sie 1 mg jedes Prostaglandin-Standards und des internen Standards genau ein und lösen Sie diese in 1 ml Methanol. Bei -20 °C lagern.

-

Standard-Arbeitslösungen: Bereiten Sie durch serielle Verdünnung der Stammlösungen mit Methanol:Wasser (1:1, v/v) Arbeitslösungen im Konzentrationsbereich von 1 ng/ml bis 1000 ng/ml vor.

-

Lösung des Derivatisierungsreagenz (10 mg/ml): Lösen Sie 10 mg 4-(Brommethyl)-2,5-diphenyloxazol in 1 ml Acetonitril.

-

Katalysatorlösung (10 % DIPEA): Mischen Sie 100 µl DIPEA mit 900 µl Acetonitril.

Probenvorbereitung aus Plasma (SPE-Protokoll)

-

Probennahme: Überführen Sie 500 µl Plasma in ein Polypropylenröhrchen.

-

Zugabe des internen Standards: Geben Sie 10 µl der internen Standard-Arbeitslösung (z. B. 100 ng/ml PGE2-d4) hinzu.

-